6-butoxy-1H-indole-2-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-butoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-3-6-17-10-5-4-9-7-12(13(15)16)14-11(9)8-10/h4-5,7-8,14H,2-3,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDXQPSXSRFSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Molecular Mechanisms of Indole 2 Carboxylic Acid Derivatives
Antioxidant Potentials of Indole-2-carboxylic Acid Analogues
Indole-2-carboxylic acid derivatives have demonstrated notable antioxidant properties. A study investigating N-substituted indole-2-carboxylic acid esters revealed that a majority of the tested compounds possess the ability to scavenge superoxide anion radicals (O₂⁻) and hydroxyl radicals (HO•), as well as quench singlet oxygen (¹O₂), positioning them as effective antioxidative agents. nih.gov Similarly, research on indole-2 and 3-carboxamides, which are proposed as selective cyclooxygenase inhibitors, has explored their antioxidative properties due to the involvement of cyclooxygenase-1 in the production of reactive oxygen species (ROS). nih.gov
Mechanisms of Reactive Oxygen Species Scavenging
The primary mechanisms by which indole-2-carboxylic acid analogues exert their antioxidant effects involve the scavenging of various reactive oxygen species. Studies have utilized methods such as the deoxyribose degradation assay, chemiluminescence, and electron spin resonance (ESR) spin-trapping to investigate these activities. nih.gov
For instance, in a study of 16 N-substituted indole-2-carboxylic acid esters, five compounds inhibited light emission from a superoxide anion radical system by at least 60% at a 1 mmol/L concentration. nih.gov Nine of these compounds prevented the degradation of deoxyribose initiated by the Fenton reaction, with inhibition ranging from 3% to 78%, and also directly scavenged hydroxyl radicals with efficiencies between 8% and 93%. nih.gov Furthermore, 14 of the compounds demonstrated a singlet oxygen-quenching effect, with quenching percentages ranging from 10% to 74%. nih.gov
Similarly, a study on ten selected indole-2 and 3-carboxamides showed their reactivity towards various ROS. Using the Fenton reaction as a source of hydroxyl radicals, these compounds, at a concentration of 0.5 mmol/L, were found to inhibit the formation of the DMPO-OH radical adduct by 7% to 37%. nih.gov The compounds containing a thiazolyl group also inhibited the TEMPO radical generated from singlet oxygen by about 20% at the same concentration. nih.gov When tested against superoxide radicals, these derivatives, at a 1 mmol/L concentration, caused a 13% to 70% decrease in chemiluminescence. nih.gov These findings suggest that the antioxidant activity of these compounds is rooted in their ability to directly interact with and neutralize various forms of reactive oxygen species.
Enzyme Inhibition Studies of Indole-2-carboxylic Acid Derivatives
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of several key enzymes, highlighting their therapeutic potential.
HIV-1 Integrase Strand Transfer Inhibition (INSTI)
Indole-2-carboxylic acid has been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). mdpi.comnih.gov HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a key strategy in antiretroviral therapy. nih.govrsc.org
Molecular docking and binding mode analysis have revealed key interactions between indole-2-carboxylic acid derivatives and the HIV-1 integrase active site. The binding conformation analysis shows that these derivatives can effectively chelate the two Mg²⁺ ions within the active site of the integrase. mdpi.comnih.gov
Further structural optimizations have shown that the introduction of a long branch on the C3 position of the indole (B1671886) core can enhance the interaction with a hydrophobic cavity near the active site, specifically interacting with residues such as Tyr143 and Asn117. mdpi.com Additionally, introducing a C6-halogenated benzene (B151609) ring to the indole core can lead to a π-π stacking interaction with the viral DNA, further strengthening the binding. rsc.orgresearchgate.netnih.gov
One optimized derivative, compound 20a , demonstrated a significantly increased inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.gov Binding mode analysis of this compound confirmed that its C3 long branch extends into the hydrophobic cavity near the integrase active site. mdpi.com Another derivative, 17a , with an IC₅₀ of 3.11 μM, showed that the C6 halogenated benzene ring effectively binds with viral DNA through π-π stacking. rsc.orgresearchgate.netnih.gov
| Compound | Target | IC₅₀ (μM) | Key Interactions |
| Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 rsc.orgnih.gov | Chelates Mg²⁺ ions, π-stacking with dA21 rsc.orgnih.gov |
| Compound 17a | HIV-1 Integrase | 3.11 rsc.orgresearchgate.netnih.gov | C6 halogenated benzene ring has π-π stacking with viral DNA rsc.orgresearchgate.netnih.gov |
| Compound 20a | HIV-1 Integrase | 0.13 mdpi.comnih.gov | C3 long branch interacts with hydrophobic cavity (Tyr143, Asn117) mdpi.com |
The indole core and the C2 carboxyl group of these derivatives play a crucial role in their inhibitory activity by chelating the two Mg²⁺ ions in the integrase active site. mdpi.comnih.gov This chelation is a key feature of many potent integrase inhibitors. The nitrogen atom of the indole and the oxygen atoms of the carboxyl group form a metal-chelating cluster with the magnesium ions. nih.gov This interaction is fundamental for the inhibition of the strand transfer process catalyzed by the integrase enzyme. mdpi.comnih.govrsc.orgresearchgate.netnih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are considered important targets for cancer immunotherapy. nih.govresearchgate.net The dual inhibition of both IDO1 and TDO is a promising therapeutic strategy. ekb.eg
A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net Among these, compound 9o-1 was found to be the most potent, with an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.govresearchgate.net Additionally, a para-benzoquinone derivative, 9p-O , which results from the oxidation of a related compound, showed strong inhibition against both enzymes, with IC₅₀ values in the double-digit nanomolar range. nih.govresearchgate.net
Molecular docking and molecular dynamic simulations have been used to predict the binding modes of these compounds within the binding pockets of both IDO1 and TDO, providing insights for further structural optimization. nih.gov
| Compound | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) |
| Compound 9o-1 | 1.17 nih.govresearchgate.net | 1.55 nih.govresearchgate.net |
| Compound 9p-O | Double-digit nM nih.govresearchgate.net | Double-digit nM nih.govresearchgate.net |
Binding Modes and Inhibitory Potency against Metabolic Enzymes
Derivatives of indole-2-carboxylic acid have been identified as inhibitors of key metabolic enzymes, including those involved in tryptophan metabolism and gluconeogenesis.
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibition : IDO1 and TDO are crucial enzymes in the metabolism of tryptophan and represent targets for immunotherapy, particularly in oncology. A series of 6-acetamido-indole-2-carboxylic acid derivatives have been synthesized and shown to be potent dual inhibitors of both IDO1 and TDO, with IC50 values in the low micromolar range nih.gov. Molecular docking and dynamic simulations suggest that these compounds bind within the active sites of IDO1 and TDO, providing a basis for further structural optimization nih.gov. One of the most potent compounds in this series, 9o-1, exhibited an IC50 value of 1.17 μM for IDO1 and 1.55 μM for TDO nih.gov.
Fructose-1,6-bisphosphatase (FBPase) Inhibition : FBPase is a rate-limiting enzyme in gluconeogenesis, making it a target for anti-diabetic agents. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were designed as allosteric inhibitors of FBPase. Extensive structure-activity relationship (SAR) studies led to the identification of a potent inhibitor with an IC50 of 0.99 μM researchgate.net. Computational modeling predicted the binding mode of this series of indoles to an allosteric site on the enzyme researchgate.net.
Carboxylesterase (CE) Inhibition : Isatins (indole-2,3-diones), which are structurally related to the indole-2-carboxylic acid core, have been identified as potent and specific inhibitors of carboxylesterases, enzymes responsible for metabolizing numerous drugs. The inhibitory potency of these compounds was found to be related to their hydrophobicity, with more hydrophobic analogues yielding Ki values in the nanomolar range nih.gov.
Cholinesterase Inhibition Activity
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease phcogrev.comresearchgate.net. A study focused on esters of 1H-indole-2-carboxylic acid containing an N-phenylpiperazine moiety investigated their potential to inhibit both AChE and BChE nih.gov. The research involved the synthesis of a series of these derivatives, which were then evaluated for their cholinesterase-inhibiting activity using a modified Ellman method. Among the synthesized compounds, a quaternary ammonium salt of 1H-indole-2-carboxylic acid featuring an N-phenylpiperazine fragment with a nitro group at position C-4 demonstrated the most potent activity against acetylcholinesterase nih.gov. The dual inhibition of both AChE and BChE is considered a promising approach for treating neurological disorders like Alzheimer's disease researchgate.netnih.gov.
Receptor Modulation by Indole-2-carboxylic Acid Analogues
Cysteinyl Leukotriene 1 (CysLT1) Receptor Antagonism
Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a significant role in conditions like asthma and allergic rhinitis by acting on CysLT1 and CysLT2 receptors acs.orgnih.gov. Indole-2-carboxylic acid has been identified as a key moiety for a novel class of selective CysLT1 receptor antagonists acs.orgnih.gov. Through high-throughput screening, an indole derivative was discovered with micromolar CysLT1 antagonist activity (IC50 = 0.66 ± 0.19 μM) and no activity at the CysLT2 receptor acs.org. Further optimization of this structure led to the development of highly potent and selective CysLT1 antagonists. The research indicated that the indole-2-carboxylic acid moiety was essential for this activity nih.gov. One particularly potent derivative, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k), showed an IC50 value of 0.0059 ± 0.0011 μM for the CysLT1 receptor, while its activity at the CysLT2 receptor was minimal (IC50 = 15 ± 4 μM) nih.govacs.org.
Dopamine Receptor Agonism (D2/D3 Subtypes)
Dopamine receptors are G protein-coupled receptors that are central to many neurological processes. They are classified into D1-like and D2-like families, with the D2-like family including the D2, D3, and D4 subtypes nih.govwikipedia.org. The D3 receptor, in particular, is a target of interest for treating various central nervous system disorders mdpi.com. A series of substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their binding affinities to human dopamine D2 and D3 receptors nih.gov. These studies showed that modifications to the indole-2-carboxylic acid structure could yield ligands with high affinity and selectivity for the D3 receptor over the D2 receptor. For instance, compound 14a, which has a hydroxyl group at the 5-position of the indolyl-2-carboxylic group, displayed Ki values of 15.7 nM for D2 and 0.18 nM for D3 receptors, resulting in an 87-fold selectivity for the D3 subtype nih.gov.
N-methyl-D-aspartate (NMDA) Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is an ionotropic glutamate receptor crucial for synaptic plasticity and neuronal function nih.govelifesciences.org. Its activity is potentiated by the co-agonist glycine. Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive antagonist of the potentiation by glycine at the NMDA receptor nih.gov. I2CA acts at the allosteric glycine-binding site, and in environments with low glycine levels, it can completely block the response to NMDA. This suggests that NMDA binding alone is insufficient for channel activation and that co-agonist site activation is required nih.gov. This activity makes I2CA a valuable tool for studying the role of glycine in NMDA receptor function and its implications in excitotoxicity nih.gov.
Antifungal Activity of Indole Carboxylic Acid Metabolites
Plant pathogenic fungi pose a significant threat to agriculture and food security nih.gov. Research into naturally derived antifungal compounds has identified indole carboxylic acid metabolites as having potential for controlling these pathogens.
Indole-3-carboxylic acid (3-ICA), isolated from the endophytic fungus Lasiodiplodia pseudotheobromae, has been studied for its role in plant defense. While 3-ICA itself may not have direct antifungal effects, it is considered a metabolite that can mediate induced resistance in plants against pathogens nih.gov.
In contrast, synthetically derived 3-indolyl-3-hydroxy oxindole derivatives have demonstrated direct and potent antifungal properties. A study assessing these compounds against five different plant pathogenic fungi found that many exhibited moderate to excellent activity nih.gov. Notably, specific derivatives with halogen substituents (I, Cl, or Br) showed remarkable, broad-spectrum antifungal activity, in some cases superior to commercial fungicides like phenazine-1-carboxylic acid (PCA) nih.govmdpi.com. For example, compound 3u was highly effective against Rhizoctonia solani, with an EC50 of 3.44 mg/L, which was more potent than both carvacrol (7.38 mg/L) and PCA (11.62 mg/L) nih.gov.
Microbial Production and Characterization of Bioactive Indole Derivatives
The microbial kingdom is a vast and largely untapped resource for novel bioactive compounds, including a diverse array of indole derivatives. These compounds, characterized by the bicyclic indole structure, are synthesized by various microorganisms through different metabolic pathways, often originating from the amino acid tryptophan. The structural diversity of these microbially produced indoles leads to a wide spectrum of biological activities, making them a subject of significant scientific interest.
One notable example of a microbially produced indole-2-carboxylic acid derivative is 6-methoxy-1H-indole-2-carboxylic acid (MICA). This compound has been isolated from the soil bacterium Bacillus toyonensis (isolate OQ071612) nih.govnih.gov. Researchers have successfully identified, characterized, and optimized the production of this antifungal metabolite. The production of MICA by Bacillus toyonensis was enhanced by approximately 3.49-fold through the optimization of nutritional and environmental factors using response surface methodology nih.govnih.gov. The optimal conditions for its production were identified as a medium containing 5 g/L of starch and 5 g/L of peptone, with an agitation rate of 150 rpm, a pH of 6, and a temperature of 40°C nih.gov. This demonstrates the potential for significantly increasing the yield of such valuable compounds through controlled fermentation processes.
The characterization of MICA revealed its potent antifungal activity against human pathogens such as Candida albicans ATCC 10231 and clinical isolates of Aspergillus niger nih.gov. Further characterization showed that the purified extract containing MICA was stable within a pH range of 6-7 and at temperatures up to 50°C nih.gov. Advanced spectroscopic techniques were employed to confirm the chemical structure of the purified antifungal metabolite as 6-methoxy-1H-indole-2-carboxylic acid nih.gov.
Beyond this specific example, a broader look at microbial metabolism reveals the production of numerous other bioactive indole derivatives. For instance, bacteria, including those found in the gut microbiota and as plant endophytes, are known to metabolize tryptophan into various indole compounds frontiersin.orgfrontiersin.org. These include indole-3-acetic acid (IAA), indole-3-lactic acid (ILA), and indole itself, which have been shown to possess a range of biological activities frontiersin.orgresearchgate.net. Studies have revealed that indole derivatives from microbial sources can exhibit antimicrobial and biofilm-inhibiting activities against various pathogenic microorganisms researchgate.netnih.gov. For example, certain indole agents have demonstrated potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii researchgate.netnih.gov.
The characterization of these microbially derived indole compounds involves a combination of analytical and biological techniques. Spectroscopic methods are fundamental in elucidating their chemical structures. Biologically, their activities are assessed through various assays, such as antimicrobial susceptibility tests and biofilm formation inhibition assays researchgate.netnih.gov.
The following table summarizes key findings related to the microbial production and characterization of bioactive indole derivatives, with a focus on an analogue of the subject compound.
| Microbial Source | Produced Indole Derivative | Characterized Bioactive Properties | Key Research Findings |
| Bacillus toyonensis OQ071612 | 6-methoxy-1H-indole-2-carboxylic acid (MICA) | Antifungal activity against Candida albicans and Aspergillus niger. nih.gov | Production was optimized, leading to a 3.49-fold increase in yield. The compound's structure was confirmed using spectroscopic techniques. nih.govnih.gov |
| Various endophytic bacteria | Indole-3-acetic acid (IAA), Indole-3-lactic acid (ILA), Indole | Plant growth promotion, antimicrobial activity. frontiersin.orgresearchgate.net | 79% of isolated bacterial strains from duckweed were found to produce indole-related compounds. frontiersin.orgresearchgate.net |
| Various bacterial species | Various indole derivatives | Antimicrobial and antibiofilm activity against pathogenic bacteria like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. researchgate.netnih.gov | Selected indole agents showed synergistic effects with conventional antimicrobial drugs. nih.gov |
These findings underscore the importance of microorganisms as a valuable source for the discovery and production of new and potent bioactive indole derivatives. The ability to optimize production through fermentation technology further enhances the potential for their application in various fields.
Structure Activity Relationship Sar and Computational Studies of 6 Butoxy 1h Indole 2 Carboxylic Acid Analogues
Elucidation of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling and structural analysis of indole-2-carboxylic acid derivatives have highlighted several key features essential for their interaction with biological targets. For inhibitors targeting metalloenzymes such as HIV-1 integrase, a crucial pharmacophoric element is the metal-chelating core. nih.govnih.gov
The fundamental pharmacophore for this class of compounds typically includes:
The Indole (B1671886) Nucleus: The bicyclic ring system serves as the primary scaffold. The nitrogen atom of the indole ring and the oxygen atoms of the C2-carboxyl group can act as a triad (B1167595) of electronegative atoms. This arrangement is critical for chelating divalent metal ions, such as Mg²⁺, within the active site of enzymes like HIV-1 integrase. nih.govmdpi.com
The C2-Carboxylic Acid: This group is a vital feature, directly participating in metal ion chelation and forming key hydrogen bonds with active site residues. Its acidic nature is often essential for potent inhibitory activity. nih.govnih.gov
Aromatic/Hydrophobic Regions: The indole ring itself provides a significant hydrophobic surface that can engage in π-stacking interactions with aromatic residues or viral DNA bases at the target site. nih.govresearchgate.net
Hydrogen Bond Donors/Acceptors: The N1-H of the indole ring acts as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid serves as a hydrogen bond acceptor, both contributing to the binding affinity and specificity. mdpi.com
Substituent Effects on Biological Efficacy
While specific research focusing exclusively on the 6-butoxy substituent is limited in the available literature, extensive studies on various substitutions at the C6 position provide a strong basis for understanding its potential influence. The C6 position is a key site for structural optimization, allowing for the introduction of side chains that can probe deeper into the binding pocket and form additional interactions. nih.govnih.gov
A butoxy group at the C6 position would introduce a flexible, lipophilic chain. The anticipated effects of this substituent include:
Enhanced Hydrophobicity: The four-carbon alkyl chain of the butoxy group would significantly increase the lipophilicity of the molecule. This can enhance binding affinity by promoting hydrophobic interactions with nonpolar pockets in the target protein. nih.govnih.gov
Improved van der Waals Contacts: The flexible chain can adopt multiple conformations to optimize van der Waals contacts within a hydrophobic channel or groove of the binding site.
Potential for π-Alkyl Interactions: The alkyl chain can interact favorably with aromatic residues in the binding pocket.
Studies on related analogues with large substituents at C6, such as substituted anilines and benzylamines, have shown that these modifications can significantly impact potency. For instance, in the context of HIV-1 integrase inhibitors, introducing a halogenated benzene (B151609) ring at C6 was shown to effectively bind with viral DNA through π–π stacking interactions, markedly improving inhibitory activity. nih.govresearchgate.net The length and flexibility of the linker attaching these groups to the C6 position are also critical, with excessively long linkers sometimes weakening the activity. nih.gov This suggests that the length and conformational flexibility of the butoxy group would need to be optimally matched to the topology of the target's binding site.
Modifications at other positions on the indole scaffold also play a crucial role in modulating biological efficacy.
C2 Position: The carboxylic acid at C2 is generally considered essential for activities that rely on metal chelation. mdpi.com Structure-activity relationship studies often show that esterification of this carboxyl group leads to a significant loss of activity, likely by disrupting the crucial metal-binding pharmacophore. nih.gov However, converting the carboxylic acid to a bioisosteric group that retains the key interactions can be a viable strategy in some cases.
C3 Position: The C3 position is a prime site for introducing diversity to interact with nearby hydrophobic regions of the target. The introduction of long, bulky hydrophobic groups at C3 has been shown to improve interactions with hydrophobic cavities near the active site. nih.govmdpi.comnih.gov For example, adding a branch with a terminal benzene ring at C3 can lead to critical π-π stacking interactions with residues like tyrosine, resulting in a significant enhancement of inhibitory effect. nih.gov
N1 Position: The N1-H group of the indole ring is often an important hydrogen bond donor. In studies of IDO1/TDO dual inhibitors, methylation of the indole nitrogen (N1) resulted in a complete loss of inhibitory activity, indicating the necessity of the N-H proton for target engagement. sci-hub.se
The following table summarizes the structure-activity relationships for indole-2-carboxylic acid derivatives targeting HIV-1 Integrase.
| Compound | R3 Substituent | R6 Substituent | IC₅₀ (µM) |
| Parent Compound | H | H | 32.37 |
| 17a | H | 4-Fluorophenylamino | 3.11 |
| 17g | H | Benzylamino | 15.56 |
| 20a | (((2-Fluorobenzyl)oxy)methyl) | (3-Fluoro-4-methoxyphenyl)amino | 0.13 |
| 17b | H | 3-Fluoro-4-methoxyphenylamino | 0.45 |
| 20b | (((4-(Trifluoromethyl)benzyl)oxy)methyl) | 6-Bromo | 0.88 |
| Data sourced from studies on HIV-1 Integrase inhibitors. nih.govnih.govmdpi.com |
Molecular Docking and Binding Mode Analysis
Computational studies, including molecular docking, have been instrumental in visualizing the binding modes of indole-2-carboxylic acid analogues and explaining the observed SAR data.
Molecular docking simulations consistently predict a binding mode for active indole-2-carboxylic acid derivatives that involves the chelation of two catalytic Mg²⁺ ions in the active site of HIV-1 integrase. nih.govmdpi.com The interaction profile typically involves:
The indole N1 nitrogen.
The carboxylate oxygen at C2.
Another heteroatom from a substituent, which together form a stable coordination complex with the metal ions.
Hotspots for interaction are often identified in regions that can form π-stacking interactions. For instance, the indole core can stack with viral DNA bases (like dC20), and substituents at C6 containing aromatic rings can form additional π-π stacking interactions, significantly enhancing binding affinity. nih.govresearchgate.net Similarly, hydrophobic pockets adjacent to the active site are key hotspots, which can be engaged by introducing bulky substituents at the C3 position. nih.govmdpi.com
A detailed analysis of the docked poses reveals a complex network of interactions that stabilize the ligand in the binding pocket. nih.govnih.gov
Hydrogen Bonding: Beyond the metal chelation, the C2-carboxylate is a primary participant in hydrogen bonding with the backbones or side chains of active site amino acids. The N1-H of the indole also frequently acts as a hydrogen bond donor. mdpi.com In some analogues, substituents introduced at C3 can form additional hydrogen bonds with residues lining the hydrophobic cavity, such as Asn117. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool in the study of molecular systems, providing deep insights into the behavior and properties of compounds like 6-butoxy-1H-indole-2-carboxylic acid and its analogues. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electronic structures and conformational energetics, which are critical for understanding the molecule's reactivity and interaction with biological targets.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Transfer)
The electronic properties of indole-2-carboxylic acid (I2CA), the parent scaffold of the target molecule, have been elucidated through computational studies. Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, correlating with its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis further clarifies the electronic landscape by investigating charge transfer interactions within the molecule. For I2CA, significant intramolecular charge transfer occurs from the lone pair orbitals of the nitrogen and oxygen atoms to the antibonding orbitals (π) of the aromatic system. researchgate.net Key interactions include π(C–C) → π(C–C) transitions within the indole ring, which contribute to its electronic stability. researchgate.net The presence of the 6-butoxy group would introduce additional donor-acceptor interactions, with the oxygen lone pairs participating in charge delocalization into the indole ring's π-system, further influencing the molecule's electronic charge distribution and reactivity profile.
Table 1: Calculated FMO Properties for Indole-2-Carboxylic Acid (Parent Scaffold) Data derived from DFT/B3LYP/6-311++G(d,p) calculations. researchgate.net
| Parameter | Gas Phase (eV) | DMSO (eV) | Methanol (eV) |
| EHOMO | -6.44 | -6.58 | -6.57 |
| ELUMO | -1.25 | -1.61 | -1.59 |
| Energy Gap (ΔE) | 5.19 | 4.97 | 4.98 |
Conformational Analysis and Energetics
The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its ability to bind to a biological target. For indole-2-carboxylic acid analogues, conformational analysis focuses on the orientation of the substituents relative to the planar indole core.
Theoretical studies on the parent molecule, I2CA, show that the indole ring system is nearly planar. researchgate.net The primary conformational question relates to the orientation of the carboxylic acid group at the 2-position. Calculations have explored potential conformers, revealing that the most stable arrangement involves the carboxylic acid group being nearly coplanar with the indole ring, a conformation stabilized by intramolecular interactions. capes.gov.br
Studies on related substituted indoles, like 5-methoxy-1H-indole-2-carboxylic acid, have shown that substituents significantly influence crystal packing through the formation of hydrogen-bonded dimers and other intermolecular contacts. mdpi.com The butoxy group, being larger and more flexible than a methoxy (B1213986) group, would likely have a more pronounced effect on the molecule's solid-state structure and its conformational preferences in solution.
Molecular Dynamics Simulations for Ligand-Target Stability and Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its biological target over time. MD simulations are instrumental in assessing the stability of a ligand-target complex and understanding the dynamic behavior that governs the binding event. This approach has been widely used to study various indole derivatives as enzyme inhibitors. nih.govespublisher.comespublisher.com
For analogues of this compound, MD simulations would typically be performed after an initial docking study places the ligand into the active site of a target protein. The simulation tracks the movements of every atom in the system over a set period, providing insights into the stability of the binding pose and the nature of the intermolecular interactions.
Key metrics used to analyze these simulations include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation time. A stable, low, and converging RMSD value for the ligand indicates that it remains securely bound in the active site without significant deviation from its initial docked pose. bohrium.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein or atoms of the ligand. This metric highlights regions of flexibility. Low RMSF values for the ligand and the active site residues suggest a stable and well-ordered binding interaction.
Studies on indole-2-carboxylic acid derivatives as inhibitors of targets like HIV-1 integrase have utilized MD simulations to validate docking results. nih.govrsc.org For instance, research involving modifications at the C6 position of the indole-2-carboxylic acid scaffold demonstrated the importance of this position for target interaction. nih.gov Simulations revealed that the addition of a halogenated benzene ring at C6 could enhance binding stability through favorable π–π stacking interactions with viral DNA. nih.govrsc.org This underscores how a substituent at the 6-position can fundamentally alter the dynamic behavior and stability of the ligand-target complex.
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization and Analysis
Chromatographic Methods for Purity Assessment and Isomer Resolution
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method would be most suitable for 6-butoxy-1H-indole-2-carboxylic acid. This method separates compounds based on their polarity, with more polar compounds eluting earlier from a non-polar stationary phase.
A typical method would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated and gives sharp peaks. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from both more polar and less polar impurities. Detection is typically performed using a UV detector set at one of the compound's absorption maxima (e.g., 285 nm). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.govthermofisher.com As the molecule is achiral, methods for stereochemical purity are not applicable.
Table 5: Hypothetical HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed in the characterization of chemical compounds to determine their elemental composition. This analytical method provides the percentage by mass of each element present in a sample, which is crucial for verifying the empirical formula of a newly synthesized or isolated compound. For this compound, with the chemical formula C13H15NO3, elemental analysis serves as a critical checkpoint to confirm its atomic makeup and purity.
The theoretical elemental composition of this compound can be calculated based on its molecular formula and the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of C13H15NO3 is 233.26 g/mol .
The expected mass percentages for each element are as follows:
Carbon (C): (13 * 12.011 g/mol ) / 233.26 g/mol * 100% = 66.94%
Hydrogen (H): (15 * 1.008 g/mol ) / 233.26 g/mol * 100% = 6.48%
Nitrogen (N): (1 * 14.007 g/mol ) / 233.26 g/mol * 100% = 6.01%
Oxygen (O): (3 * 15.999 g/mol ) / 233.26 g/mol * 100% = 20.57%
In a research or quality control setting, a sample of this compound would be subjected to elemental analysis, typically using a CHN analyzer. This instrument combusts the sample in a controlled environment, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are quantitatively measured. The oxygen content is often determined by pyrolysis or calculated by difference.
The experimentally determined percentages are then compared with the theoretical values. A close correlation between the experimental and theoretical data provides strong evidence for the correct elemental composition and high purity of the sample. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Below is a data table summarizing the theoretical elemental composition of this compound. Currently, specific experimental data from peer-reviewed literature for this particular compound is not widely available. Therefore, the table presents the calculated theoretical values which serve as a benchmark for experimental verification.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 66.94 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 6.48 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.01 |
| Oxygen | O | 15.999 | 3 | 47.997 | 20.57 |
| Total | 233.267 | 100.00 |
Note: The data presented in this table is based on theoretical calculations from the molecular formula of this compound (C13H15NO3). Experimental values from laboratory analysis would be expected to be in close agreement with these figures.
Emerging Research Directions and Potential Academic Applications
Role of Indole-2-carboxylic Acid Derivatives as Chemical Biology Probes
Indole-2-carboxylic acid derivatives are emerging as valuable tools in chemical biology for probing complex biological systems. Their structural similarity to the amino acid tryptophan allows them to function as biocompatible probes. acs.org This mimicry enables their incorporation into peptides to study peptide-protein interactions without significantly altering the native structure and function. acs.org
A key application is in the development of fluorogenic probes. Through rational design, indole-based scaffolds can be engineered into fluorescent molecules for bioimaging. acs.org For instance, the design of pyrido[3,2-b]indolizine, a novel fluorophore scaffold derived from the indole (B1671886) structure, has led to probes capable of imaging lipid droplets in cells without the need for washing steps. acs.org Furthermore, novel irreversible fluorescent probes based on the indole scaffold have been developed for targeting specific proteins like the 18 kDa translocator protein (TSPO), demonstrating their utility in molecular imaging and diagnostics. nih.gov The development of chemoselective probes that can be immobilized on magnetic beads facilitates the capture and analysis of specific types of metabolites, a field termed "chemical metabolomics". diva-portal.org
Potential Applications in Material Science
The unique electronic properties of the indole nucleus make its derivatives, including 6-butoxy-1H-indole-2-carboxylic acid, attractive candidates for advanced material science applications.
Indole derivatives have shown significant promise as components in dye-sensitized solar cells (DSSCs). researchgate.netrsc.org In these devices, indole-based organic dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor material like titanium dioxide (TiO2). The indole moiety can serve as an effective electron donor and a π-spacer within a Donor-π-Acceptor (D-π-A) dye architecture. rsc.org The carboxylic acid group is particularly crucial as it acts as an anchoring group, binding the dye to the TiO2 surface, which is essential for efficient electron transfer. semanticscholar.org
Researchers have designed various indole-fused heterocyclic dyes that demonstrate high power conversion efficiencies. For example, dyes incorporating indolo[2,3-b]quinoxaline have achieved efficiencies up to 7.3%. rsc.org The planarity and electron-rich nature of these fused indole systems facilitate a more prominent intramolecular charge transfer (ICT) transition, which is beneficial for solar cell performance. rsc.org The performance of two such dyes is detailed in the table below.
| Dye Compound | Fill Factor (FF) | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| Compound 27 | 0.67 | 7.3% | rsc.org |
| Compound 28 | 0.62 | 6.7% | rsc.org |
Beyond DSSCs, the broader class of indole-containing conjugated polymers has been explored for use as nonlinear optical materials, indicating potential for applications in other organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.org
The indole scaffold is being investigated as a sustainable, bio-based aromatic unit for creating high-quality polymers. rsc.org Researchers have successfully synthesized a series of novel polyesters by reacting an indole-based dicarboxylate monomer with various potentially bio-based diols through polycondensation. rsc.org
These new indole-based polyesters exhibit several desirable properties:
Amorphous Nature : They lack a crystalline structure, which can be advantageous for certain applications.
Superior Thermal Quality : They possess high glass transition temperatures (Tg) up to 99 °C, making them suitable for applications requiring heat tolerance. rsc.org
Optical Clarity : The polyesters can be formed into clear, transparent films. rsc.org
The incorporation of the large, rigid indole aromatic unit into the polymer backbone endows the resulting materials with excellent thermal and mechanical properties, similar to how terephthalate (B1205515) units function in widely used polyesters like polyethylene (B3416737) terephthalate (PET). rsc.org This research opens a pathway for producing high-performance biopolyesters from renewable resources. rsc.org
Future Perspectives in Rational Design of Indole-Based Scaffolds for Diverse Biological Targets
The indole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. nih.govresearchgate.netnih.gov This versatility has made it a cornerstone in the design and development of new therapeutic agents for various diseases, including cancer, HIV, and neurodegenerative disorders. researchgate.netnih.gov
Future research is focused on the rational design of novel indole-based compounds. This approach leverages computational tools and a deep understanding of structure-activity relationships (SAR) to modify the indole core in a targeted manner. acs.orgresearchgate.net Key strategies include:
Target-Based Design : Creating indole derivatives that are specifically tailored to interact with the active site of a particular enzyme or receptor. nih.gov
Structural Optimization : Systematically modifying substituents at various positions on the indole ring to enhance potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com For example, in the development of HIV-1 integrase inhibitors, adding a halogenated phenyl group to the C6 position of the indole-2-carboxylic acid scaffold was found to improve π-π stacking interactions with viral DNA. mdpi.com
Fragment-Based Drug Design : Incorporating specific chemical fragments known to have activity against a target onto the indole scaffold to create new, more potent molecules. rsc.org
The amenability of the indole heterocycle to chemical modification allows for the introduction of diverse functional groups, creating vast libraries of compounds for screening against numerous biological targets. nih.gov This adaptability ensures that the indole scaffold will remain a highly valuable and actively investigated framework in the future of drug discovery. researchgate.net
Advancements in Green Chemistry Approaches for Sustainable Synthesis of Indole-2-carboxylic Acid Derivatives
In line with the growing emphasis on sustainable practices, significant advancements are being made in the green synthesis of indole derivatives. These methods aim to reduce environmental impact by minimizing waste, using less hazardous reagents, and improving energy efficiency compared to conventional synthetic routes. researchgate.netresearchgate.net
A notable green approach involves the use of microwave irradiation in conjunction with ionic liquids. researchgate.net For the synthesis of indole-2-carboxylic acid esters, the reaction of a 2-halo aryl aldehyde or ketone with ethyl isocyanoacetate can be performed using an ionic liquid like 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH) as the solvent. researchgate.net This reaction, when conducted under controlled microwave irradiation, offers several advantages over traditional methods. researchgate.netresearchgate.net
| Parameter | Conventional Method | Green Method (Microwave/Ionic Liquid) | Reference |
|---|---|---|---|
| Reaction Time | Several hours to days | ~10 minutes | researchgate.netresearchgate.net |
| Product Yield | Variable, often moderate | Excellent (up to 97%) | researchgate.net |
| Reaction Conditions | Often requires harsh conditions | Mild conditions (50-70 °C) | researchgate.net |
| Solvent | Volatile organic solvents | Ionic Liquid (thermally stable, non-flammable) | researchgate.net |
| Workup | Often complex | Easy workup | researchgate.net |
These green methodologies, which also include the use of water as a solvent, ultrasound, and nanocatalysts, are not only more environmentally benign but also often result in higher yields and shorter reaction times, making them highly attractive for both academic research and industrial applications. researchgate.netresearchgate.net
Q & A
Q. What synthetic methodologies are recommended for 6-butoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of indole-2-carboxylic acid derivatives typically involves cyclization of substituted anilines or condensation reactions. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid are synthesized via refluxing 3-formyl-indole precursors with thiazolone derivatives in acetic acid with sodium acetate . For 6-butoxy derivatives, key steps include:
- Functionalization : Introduce the butoxy group at the 6-position via nucleophilic substitution or Ullmann coupling using a brominated indole intermediate.
- Carboxylation : Oxidize the 2-position methyl group to a carboxylic acid using KMnO₄ in acidic or neutral conditions .
- Optimization : Vary catalysts (e.g., Pd for coupling), solvent systems (DMF/acetic acid for recrystallization), and temperature (reflux at 100–120°C) to improve yield .
| Example Reaction Conditions |
|---|
| Precursor: 6-bromo-1H-indole-2-carboxylic acid |
| Reagents: Butanol, Pd catalyst, base |
| Solvent: DMF, 110°C, 12 h |
| Yield: Monitor via TLC/HPLC |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm substitution patterns (e.g., ¹H NMR for butoxy protons at δ 1.0–1.5 ppm; ¹³C NMR for carbonyl at ~170 ppm) .
- HPLC/MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
- Elemental Analysis : Validate empirical formula (C₁₃H₁₅NO₃) .
- X-ray Crystallography : Resolve crystal structure if single crystals are obtained via slow evaporation (e.g., DMF/water) .
Advanced Research Questions
Q. What strategies elucidate reaction mechanisms for functionalizing the indole ring at the 6-position?
- Methodological Answer :
- Isotopic Labeling : Use deuterated butanol to track incorporation of the butoxy group via mass spectrometry .
- Kinetic Studies : Monitor reaction progress under varying temperatures to determine activation energy (Arrhenius plot) .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to simulate transition states and identify rate-limiting steps (e.g., Pd-catalyzed coupling) .
Q. How can computational chemistry predict biological targets or reactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity to enzymes (e.g., cyclooxygenase-2) based on structural analogs .
- QSAR Models : Correlate substituent effects (e.g., alkoxy chain length) with bioactivity using regression analysis .
- ADMET Prediction : Apply SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How should researchers address discrepancies in physicochemical data for indole-2-carboxylic acid derivatives?
- Methodological Answer :
- Data Validation : Cross-reference melting points, solubility, and spectral data across PubChem, Reaxys, and experimental replicates .
- Standardized Protocols : Adopt OECD guidelines for measuring properties (e.g., water solubility via shake-flask method) .
- Collaborative Studies : Share datasets via platforms like Zenodo to resolve inconsistencies in stability or reactivity .
Data Contradiction and Validation
Q. What experimental approaches resolve conflicting reports on the stability of this compound under acidic/basic conditions?
- Methodological Answer :
- Stress Testing : Incubate the compound in HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C, monitoring degradation via HPLC .
- Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., de-alkoxylated indoles) .
- Comparative Studies : Replicate published protocols with controlled variables (e.g., oxygen exclusion) to isolate instability factors .
Biological Activity Evaluation
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial : Broth microdilution assay against Gram+/Gram– bacteria (MIC values) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using purified enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
